(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione
Description
(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione is a chiral imidazolidinedione derivative featuring a cyclopropyl substituent at the 5-position and an aminomethyl group.
Properties
IUPAC Name |
(5R)-5-(aminomethyl)-5-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-3-7(4-1-2-4)5(11)9-6(12)10-7/h4H,1-3,8H2,(H2,9,10,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDMXSVSSNCFX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@]2(C(=O)NC(=O)N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, metal hydrides for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, a study demonstrated its efficacy in inhibiting ADAMTS7, an enzyme implicated in cancer metastasis. The compound showed favorable pharmacokinetic properties, making it a candidate for further development as an anticancer agent .
Inhibition of Matrix Metalloproteinases
The compound has also been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), which are critical in tissue remodeling and cancer metastasis. The selectivity and potency of (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione against MMPs suggest its potential use in treating conditions where MMP activity is dysregulated, such as osteoarthritis and cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the imidazolidine scaffold have been shown to affect both potency and selectivity against target enzymes. For instance, modifications to the cyclopropyl group significantly influenced the compound's binding affinity to ADAMTS7 and MMPs .
Case Study: Anticancer Efficacy
In a preclinical study involving animal models, (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione was administered to assess its anticancer efficacy. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent against specific cancer types .
Data Analysis in Pharmacology
A comprehensive analysis combining data from multiple studies has been conducted to evaluate the pharmacological impacts of (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione. This integrated approach utilized Bayesian networks to elucidate the mechanisms underlying its therapeutic effects and optimize dosing strategies across diverse populations .
Data Tables
Mechanism of Action
The mechanism of action of ®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Imidazolidine-2,4-dione Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
Key Observations :
Biological Activity
(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazolidine-2,4-dione class, characterized by a unique cyclopropyl moiety and an aminomethyl substituent. Its chemical structure can be represented as follows:
Research indicates that compounds in the imidazolidine-2,4-dione family exhibit various biological activities, primarily through modulation of enzyme activity and interaction with specific receptors.
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly ADAMTS7, which is implicated in cardiovascular diseases .
- Inhibitory potency can vary significantly based on structural modifications; for instance, substituents on the phenyl ring can enhance selectivity and potency against specific targets .
- Receptor Interaction :
Pharmacological Effects
The biological activity of (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione has been linked to several pharmacological effects:
- Anti-inflammatory : Similar compounds have demonstrated anti-inflammatory properties through modulation of cytokine release and inhibition of inflammatory pathways.
- Anticancer : Preliminary studies suggest that derivatives may inhibit tumor growth by targeting angiogenesis-related pathways .
- Metabolic Regulation : As a potential PPAR-gamma agonist, it may play a role in managing conditions like type 2 diabetes by enhancing insulin sensitivity .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- ADAMTS7 Inhibition :
- Anticancer Activity :
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
